molecular formula C14H13ClFN B14765413 1-(3'-Chloro-5'-fluoro-[1,1'-biphenyl]-4-yl)ethanamine

1-(3'-Chloro-5'-fluoro-[1,1'-biphenyl]-4-yl)ethanamine

Cat. No.: B14765413
M. Wt: 249.71 g/mol
InChI Key: AZKPQTSCRXPSLP-UHFFFAOYSA-N
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Description

1-(3’-Chloro-5’-fluoro-[1,1’-biphenyl]-4-yl)ethanamine is an organic compound that belongs to the class of biphenyl derivatives This compound is characterized by the presence of a chloro and fluoro substituent on the biphenyl ring, along with an ethanamine group

Preparation Methods

The synthesis of 1-(3’-Chloro-5’-fluoro-[1,1’-biphenyl]-4-yl)ethanamine typically involves a multi-step process. One common method is the Suzuki cross-coupling reaction, which involves the coupling of 1-bromo-3-chloro-5-iodobenzene with arylboronic acids . This reaction allows for the attachment of various substituents to tailor the chemical structure. The reaction conditions often include the use of palladium catalysts and bases such as potassium carbonate in an organic solvent like toluene.

For industrial production, the process may be scaled up with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and reproducibility of the synthesis.

Chemical Reactions Analysis

1-(3’-Chloro-5’-fluoro-[1,1’-biphenyl]-4-yl)ethanamine undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its corresponding amine derivatives.

    Substitution: Nucleophilic aromatic substitution reactions can occur, especially at the positions ortho or para to the chloro and fluoro groups. Common reagents include sodium hydroxide or other strong bases.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield biphenyl carboxylic acids, while reduction may produce biphenyl amines.

Scientific Research Applications

1-(3’-Chloro-5’-fluoro-[1,1’-biphenyl]-4-yl)ethanamine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique substituents make it valuable for studying reaction mechanisms and developing new synthetic methodologies.

    Biology: The compound can be used in the development of probes for studying biological systems. Its biphenyl structure allows for interactions with various biological targets.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate. Its structural features may contribute to the development of new drugs with improved efficacy and safety profiles.

    Industry: In the industrial sector, it can be used in the production of advanced materials, such as polymers and liquid crystals, due to its rigid biphenyl core and functional groups.

Mechanism of Action

The mechanism by which 1-(3’-Chloro-5’-fluoro-[1,1’-biphenyl]-4-yl)ethanamine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The chloro and fluoro substituents can enhance binding affinity and selectivity towards specific targets. The ethanamine group may participate in hydrogen bonding and electrostatic interactions, further stabilizing the compound-target complex. These interactions can modulate various biochemical pathways, leading to the desired biological effects.

Comparison with Similar Compounds

1-(3’-Chloro-5’-fluoro-[1,1’-biphenyl]-4-yl)ethanamine can be compared with other biphenyl derivatives, such as:

The uniqueness of 1-(3’-Chloro-5’-fluoro-[1,1’-biphenyl]-4-yl)ethanamine lies in its specific combination of substituents, which confer distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C14H13ClFN

Molecular Weight

249.71 g/mol

IUPAC Name

1-[4-(3-chloro-5-fluorophenyl)phenyl]ethanamine

InChI

InChI=1S/C14H13ClFN/c1-9(17)10-2-4-11(5-3-10)12-6-13(15)8-14(16)7-12/h2-9H,17H2,1H3

InChI Key

AZKPQTSCRXPSLP-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=C(C=C1)C2=CC(=CC(=C2)Cl)F)N

Origin of Product

United States

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